molecular formula C24H21N3O4 B10877328 4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide

4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide

Cat. No.: B10877328
M. Wt: 415.4 g/mol
InChI Key: FEIVLGUDGYSLES-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a methoxy group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazolinone core or the benzamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide can be compared with other quinazolinone derivatives, such as:

    This compound: This compound has similar structural features but may differ in its biological activities and applications.

    2-methoxy-5-((phenylamino)methyl)phenol: This compound has a different core structure but shares some functional groups with the target compound.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

4-methoxy-N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C24H21N3O4/c1-16-7-3-6-10-21(16)31-15-22-25-20-9-5-4-8-19(20)24(29)27(22)26-23(28)17-11-13-18(30-2)14-12-17/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

FEIVLGUDGYSLES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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